2,7-Dichloro-3-ethylquinoline
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Overview
Description
2,7-Dichloro-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9Cl2N and a molecular weight of 226.1 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,7-Dichloro-3-ethylquinoline, can be achieved through various methods. Some of the classical methods include the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-3-ethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
Scientific Research Applications
2,7-Dichloro-3-ethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichloro-3-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes or as a ligand that binds to specific receptors . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-ethylquinoline: Similar in structure but lacks the chlorine substituents.
2,6-Dichloro-3-ethylquinoline: Similar but with chlorine atoms at different positions.
7-chloroquinoline: A simpler derivative with only one chlorine atom.
Uniqueness: 2,7-Dichloro-3-ethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
2,7-dichloro-3-ethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBFXPQWNYBMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653607 |
Source
|
Record name | 2,7-Dichloro-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-51-5 |
Source
|
Record name | 2,7-Dichloro-3-ethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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